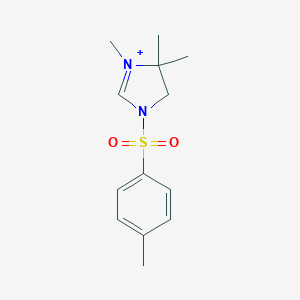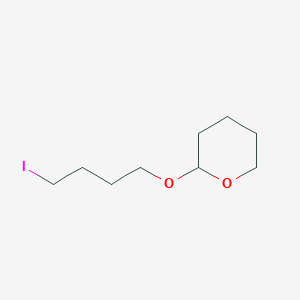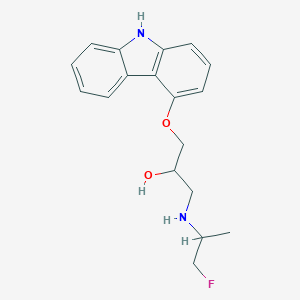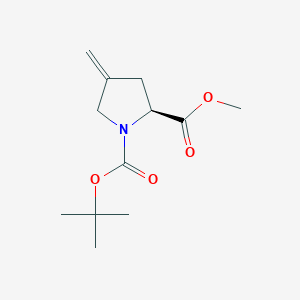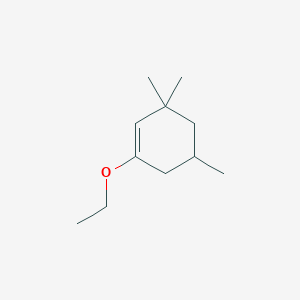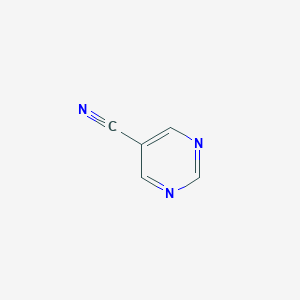
5-Cyanopyrimidin
Übersicht
Beschreibung
5-Cyanopyrimidine derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of a cyano group attached to the fifth position of the pyrimidine ring, which is a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.
Synthesis Analysis
The synthesis of 5-cyanopyrimidine derivatives has been approached through various methods. One approach involves the use of a novel flow microwave device to develop 5-amino-4-cyanopyrazoles, which are then converted to more complex pyrazolopyrimidine structures through a batch mode microwave process . Another method includes the synthesis of 5-vinylpyrimidine nucleosides, which are synthesized via organometallic intermediates from commercially available nucleosides . Additionally, a "one pot," environmentally friendly multicomponent synthesis has been reported for the creation of 2-amino-5-cyanopyrimidines, utilizing green chemical techniques such as microwave irradiation and grindstone technology .
Molecular Structure Analysis
The molecular structure of 5-cyanopyrimidine derivatives has been elucidated through various spectroscopic techniques. For instance, X-ray crystallographic analysis confirmed the direct hydrogen bonding of the cyano nitrogen of the 5-cyanopyrimidine core to the backbone NH of Met109 in the case of p38alpha MAP kinase inhibitors . Nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses have been employed to characterize newly synthesized compounds, such as 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles .
Chemical Reactions Analysis
5-Cyanopyrimidine derivatives undergo various chemical reactions that lead to the formation of structurally diverse compounds. For example, thiopyrimidine derivatives were synthesized through the reaction of ethyl cyanoacetate with thiourea and different aldehydes, followed by chlorination and cyclocondensation reactions . The Dimroth rearrangement is another reaction that 5-cyanopyrimidine derivatives can undergo, leading to different products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-cyanopyrimidine derivatives are influenced by their molecular structure. These compounds have shown potent and selective inhibitory activities against various biological targets. For instance, some derivatives have demonstrated significant antiviral properties against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) . Others have been evaluated for their cytotoxic activity against the HepG2 cell line, with certain compounds exhibiting potent activity . Additionally, some 5-cyanopyrimidine derivatives have been synthesized as antimicrobial agents and have shown effectiveness against various bacterial strains .
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
5-Cyanopyrimidin-Derivate wurden ausgiebig auf ihr Potenzial in der Krebsbehandlung untersucht. Eine bemerkenswerte Anwendung ist die Entwicklung und Synthese von 5-Cyano-2,4,6-substituierten Pyrimidin-Derivaten, die eine Acrylamidgruppe enthalten. Diese Verbindungen haben eine signifikante Antitumoraktivität gegen verschiedene menschliche Krebszelllinien gezeigt, darunter MGC-803, PC-3, A549 und H1975 . So zum Beispiel zeigte ein Derivat eine potente Zytotoxizität gegen PC-3-Prostatakrebszellen, was sein Potenzial als Leitstruktur für die Entwicklung neuer Antitumormittel hervorhebt .
Antibakterielle Anwendungen
Die antibakteriellen Eigenschaften von this compound-Derivaten sind ebenfalls bemerkenswert. Untersuchungen haben die Wirksamkeit von Spiro-5-Cyanopyrimidin-Derivaten gegen sowohl grampositive als auch gramnegative Bakterien gezeigt . Dies wird durch einen mehrkomponentigen Kondensationsprozess erreicht, der Verbindungen mit guten antibakteriellen Aktivitäten liefert, wodurch sie für die weitere Erforschung bei der Entwicklung neuer antibakterieller Mittel wertvoll sind .
Antivirale Eigenschaften
Pyrimidin-Derivate, einschließlich derer mit einer this compound-Struktur, sind dafür bekannt, vielversprechende antivirale Aktivitäten aufzuweisen. Ihre strukturelle Komplexität ermöglicht die Entwicklung von Verbindungen, die potenziell die Virusreplikation hemmen oder in den viralen Lebenszyklus eingreifen können, und bietet einen Weg zur Schaffung neuer antiviraler Medikamente .
Potenzial gegen AIDS
Der Kampf gegen AIDS erfordert die Entwicklung neuartiger Verbindungen, die das HI-Virus effektiv bekämpfen können. This compound-Derivate wurden als potenzielle Anti-AIDS-Mittel identifiziert, wobei Studien auf ihre Fähigkeit schließen lassen, in die Mechanismen des Virus einzugreifen .
Antinozizeptive Wirkungen
Die antinozizeptiven (schmerzlindernden) Eigenschaften von this compound-Derivaten machen sie zu Kandidaten für die Forschung in der Schmerztherapie. Durch die gezielte Beeinflussung spezifischer an der Schmerzperzeption beteiligter Pfade könnten diese Verbindungen zur Entwicklung neuer Analgetika führen .
Inhibitoren für Multidrug-Resistenz (MDR)
Multidrug-Resistenz ist eine große Herausforderung bei der Behandlung verschiedener Krankheiten, einschließlich Krebs. This compound-Derivate wurden als Inhibitoren für MDR untersucht, die möglicherweise die Wirksamkeit von Standardbehandlungen wiederherstellen, indem sie Resistenzmechanismen überwinden .
Antithrombozyten- und Antithrombosemittel
Verbindungen auf Basis von this compound wurden auf ihre Antithrombozyten- und Antithrombose-Eigenschaften untersucht. Diese Aktivitäten sind entscheidend, um Blutgerinnsel zu verhindern, die zu Schlaganfällen und Herzinfarkten führen können, was das Potenzial dieser Derivate in der kardiovaskulären Medikamentenentwicklung aufzeigt .
Umweltanwendungen
Die umweltfreundliche Synthese von this compound-Derivaten unter Verwendung von Wasser als Lösungsmittel stellt einen Ansatz der grünen Chemie für die Medikamentenentwicklung dar. <a data-citationid="2109bcad-5ba4-df4c-1762-1f0ac7dbf4b3-36-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00044-023
Wirkmechanismus
Target of Action
5-Cyanopyrimidine has been found to interact with several targets, primarily p38α MAP kinase and prostate cancer cells . The p38α MAP kinase is a protein that plays a crucial role in cellular responses to stress and inflammation . In the context of prostate cancer cells, 5-Cyanopyrimidine derivatives have shown potent cytotoxicity .
Mode of Action
5-Cyanopyrimidine derivatives interact with their targets through a variety of mechanisms. For instance, they have been found to inhibit the colony formation, migration, and invasion of prostate cancer cells . Furthermore, these derivatives can induce S-phase cell cycle arrest and apoptosis in these cells . In the case of p38α MAP kinase, 5-Cyanopyrimidine derivatives act as potent, selective, and orally active inhibitors .
Biochemical Pathways
It is known that the compound’s interaction with p38α map kinase can influence various cellular processes, including inflammation and stress responses . In prostate cancer cells, the compound’s ability to induce cell cycle arrest and apoptosis suggests an impact on cell proliferation and survival pathways .
Pharmacokinetics
For example, certain cyanopyrimidine hybrids have shown strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties .
Result of Action
The action of 5-Cyanopyrimidine results in significant cellular effects. In prostate cancer cells, the compound has been found to inhibit colony formation, migration, and invasion, and to induce S-phase cell cycle arrest and apoptosis . These effects suggest a potential utility of 5-Cyanopyrimidine derivatives in cancer treatment.
Action Environment
The action of 5-Cyanopyrimidine can be influenced by various environmental factors. For instance, the synthesis of spiro-5-cyanopyrimidines has been achieved using an environmentally benign method involving multi-component condensation in an aqueous medium . This suggests that the compound’s synthesis, and potentially its action, can be influenced by the solvent environment.
Safety and Hazards
5-Cyanopyrimidine is classified as having acute toxicity when ingested (Category 4, H302) and can cause serious eye irritation (Category 2A, H319). Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .
Zukünftige Richtungen
Research on 5-Cyanopyrimidine and its derivatives is ongoing, with recent studies focusing on their potential as anticancer agents . For instance, a series of novel 5-cyanopyrimidine derivatives containing an acrylamide group were synthesized and evaluated for their antitumor activity against four human cancer cell lines . These studies suggest that 5-Cyanopyrimidine and its derivatives could be promising compounds for future antitumor therapies.
Eigenschaften
IUPAC Name |
pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIAPHVAGFEFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436587 | |
| Record name | 5-Cyanopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40805-79-6 | |
| Record name | 5-Cyanopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are common starting materials for synthesizing 5-cyanopyrimidines?
A1: Several synthetic routes have been explored, including:
- Acylketene S,S-acetals and Acylketene S,N-acetals: These react with amidines, guanidine, or S-alkylisothioureas to yield 5-cyanopyrimidines [].
- Malononitrile: This versatile reagent reacts with N-cyanoimidates, ethyl cyanoacetate, or amidines in the presence of bases to form 5-cyanopyrimidines [, , ].
- 2-Cyanocinnamonitriles: These can be reacted with arylamidines to yield 2,4,6-trisubstituted 5-cyanopyrimidines [].
- 5-Aminopyrimidine derivatives: These can undergo an extended Sandmeyer reaction to yield 5-cyanopyrimidines [].
Q2: What is the molecular formula and weight of 5-cyanopyrimidine?
A2: The molecular formula of 5-cyanopyrimidine is C5H3N3, and its molecular weight is 105.10 g/mol.
Q3: How can spectroscopic data help characterize 5-cyanopyrimidines?
A3: IR, 1H NMR, 13C NMR, and mass spectrometry are valuable tools for structural elucidation. For instance, 1H NMR and 13C NMR can confirm the presence and position of substituents on the pyrimidine ring [].
Q4: What are some notable biological activities reported for 5-cyanopyrimidine derivatives?
A4: 5-Cyanopyrimidine derivatives have shown promise as:
- p38α MAP kinase inhibitors: Displaying low nanomolar enzymatic and cellular activity, they offer potential for treating inflammatory diseases [].
- Adenosine A2a receptor agonists: Demonstrating safe potential for lowering intraocular pressure and treating glaucoma [].
- Antimicrobial agents: Exhibiting effectiveness against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa [, ].
- Anticancer agents: Inducing apoptosis in HepG-2 cells via the MDM2-p53 signaling pathway [].
Q5: How does the structure of a 5-cyanopyrimidine derivative affect its p38α MAP kinase inhibitory activity?
A5: Structure-activity relationship (SAR) studies have revealed that:* Replacing the N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide improves metabolic stability []. * The cyano nitrogen of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in p38α, as confirmed by X-ray crystallography [].
Q6: How do ginsenoside-5-cyanopyrimidine conjugates exert their anticancer effects?
A6: These derivatives activate the p53 signaling pathway by downregulating MDM2 protein expression. This leads to an increased Bax/Bcl-2 ratio, caspase-3 activation, and ultimately, apoptosis in HepG-2 cells [].
Q7: What challenges are associated with developing 5-cyanopyrimidine derivatives into drugs?
A7: Challenges include:
- Solubility: Some 5-cyanopyrimidines exhibit low water solubility, necessitating strategies like incorporating hydrophilic groups to improve bioavailability [].
- Metabolic stability: Modifications to the core structure, such as replacing labile groups, can enhance metabolic stability and improve in vivo efficacy [].
Q8: How can computational chemistry aid in the development of 5-cyanopyrimidine-based drugs?
A8: Molecular docking studies can predict binding modes and affinities of 5-cyanopyrimidine derivatives to their targets, guiding the design of more potent and selective inhibitors [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
